Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate
Description
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H10N2O3Na. It is also known as sodium 3-(pyridin-4-ylmethoxy)picolinate. This compound is a sodium salt derivative of pyridine carboxylate and is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C12H9N2NaO3 |
|---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
sodium;3-(pyridin-4-ylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3.Na/c15-12(16)11-10(2-1-5-14-11)17-8-9-3-6-13-7-4-9;/h1-7H,8H2,(H,15,16);/q;+1/p-1 |
InChI Key |
VNJZEBBDVMMWSD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])OCC2=CC=NC=C2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with pyridine-4-methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage between the two pyridine rings. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural characteristics allow it to interact with various biological targets, including bacterial enzymes and receptors.
2. Anticancer Potential
The compound has shown promise in anticancer applications. Studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Further investigations are required to elucidate its mechanisms of action and optimize its efficacy.
3. Drug Discovery
Due to its biological activity, this compound serves as a lead compound in drug discovery processes. Its derivatives can be synthesized to enhance specific properties, such as potency and selectivity against target diseases.
Agricultural Applications
This compound may also find applications in agriculture as a potential pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop environmentally friendly agricultural chemicals that target specific pests while minimizing harm to beneficial organisms.
Material Science Applications
The compound's unique structure allows for potential applications in material science, particularly in the development of organic semiconductors or as ligands in coordination chemistry. Its pyridine moieties can coordinate with metal ions, forming complexes that may exhibit interesting electronic properties.
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against various strains of bacteria and fungi using the disc diffusion method. The results indicated significant inhibition zones, suggesting strong antimicrobial properties.
- Anticancer Activity Evaluation : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation effectively, indicating its potential as an anticancer agent.
- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to explore structure–activity relationships (SAR) that could lead to more potent therapeutic agents.
Mechanism of Action
The mechanism of action of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved include coordination with metal centers and inhibition of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(pyridin-2-ylmethoxy)pyridine-2-carboxylate
- Sodium 3-(pyridin-3-ylmethoxy)pyridine-2-carboxylate
- Sodium 3-(pyridin-4-ylmethoxy)pyridine-3-carboxylate
Uniqueness
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the carboxylate moiety allows for specific interactions with metal ions and biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.21 g/mol. The compound consists of a pyridine ring substituted with a methoxy group and a carboxylate group, which enhances its solubility and reactivity compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has demonstrated potential antimicrobial and anticancer properties by modulating enzyme activity involved in microbial growth and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for microbial survival, leading to antimicrobial effects.
- Receptor Interaction: It can bind to receptors, influencing signaling pathways related to cancer cell growth and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies
1. Antimicrobial Activity:
A study evaluated the antimicrobial properties of this compound against various strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values demonstrating its potency .
2. Anticancer Potential:
In another investigation focused on cancer cell lines, the compound showed selective cytotoxicity towards A549 (lung cancer) and NCl-H1975 (non-small cell lung cancer) cells, with IC50 values indicating strong inhibitory effects on cell proliferation . This suggests its potential as a lead compound in anticancer drug development.
Research Findings
Recent studies have highlighted the versatility of this compound in various fields:
- Medicinal Chemistry: The compound is being explored as a lead candidate for developing new drugs targeting infections and cancers due to its structural features that allow interaction with biological targets.
- Bioconversion Studies: Research utilizing whole cells of Burkholderia sp. demonstrated effective bioconversion of related pyridine derivatives, indicating potential pathways for synthesizing analogs with enhanced properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
